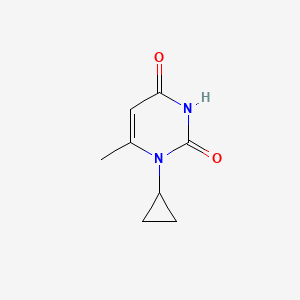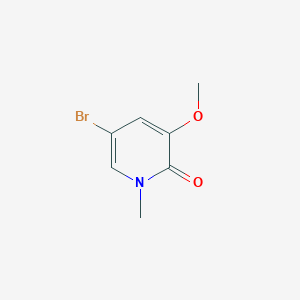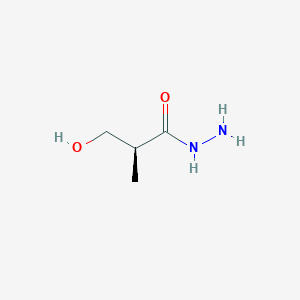![molecular formula C13H14F3N B6598884 (1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane CAS No. 1428198-36-0](/img/structure/B6598884.png)
(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane, also known as 3-benzyl-3-aza-6-trifluoromethylbicyclo[3.1.0]hexane (BZT), is a bicyclic organic compound with a unique structure that has been studied extensively for its potential applications in organic synthesis and medicinal chemistry. BZT is a versatile building block that has been used to synthesize a variety of compounds, including heterocycles, natural products, and drugs. In addition, BZT has been studied for its potential as a catalyst in organic synthesis and as a therapeutic agent for diseases such as cancer, inflammation, and infection.
Applications De Recherche Scientifique
BZT has been studied for its potential applications in a variety of scientific research areas. It has been used as a building block for the synthesis of a variety of compounds, including heterocycles, natural products, and drugs. BZT has also been studied for its potential as a catalyst in organic synthesis and as a therapeutic agent for diseases such as cancer, inflammation, and infection. BZT has also been studied for its potential as a fluorescent probe for imaging and diagnostics, and as a reagent for the synthesis of chiral compounds.
Mécanisme D'action
The mechanism of action of BZT is not yet fully understood. However, it is believed to interact with various biological targets, including enzymes, receptors, and transporters. BZT has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and to inhibit the activity of the enzyme aromatase, which is involved in the biosynthesis of estrogens. BZT has also been shown to interact with various receptors, including the estrogen receptor, the glucocorticoid receptor, and the androgen receptor. Additionally, BZT has been shown to interact with various transporters, including the organic cation transporter OCT2 and the organic anion transporter OATP1B1.
Biochemical and Physiological Effects
BZT has been studied for its potential biochemical and physiological effects. BZT has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and to inhibit the activity of the enzyme aromatase, which is involved in the biosynthesis of estrogens. BZT has also been shown to interact with various receptors, including the estrogen receptor, the glucocorticoid receptor, and the androgen receptor. Additionally, BZT has been shown to interact with various transporters, including the organic cation transporter OCT2 and the organic anion transporter OATP1B1. BZT has also been shown to have anti-inflammatory, anti-cancer, and anti-fungal effects.
Avantages Et Limitations Des Expériences En Laboratoire
BZT has several advantages for lab experiments. It is a versatile building block that can be used to synthesize a variety of compounds, including heterocycles, natural products, and drugs. BZT is also a relatively inexpensive compound, making it an attractive option for lab experiments. Additionally, BZT has been studied for its potential as a catalyst in organic synthesis, making it a useful reagent for lab experiments.
However, there are also some limitations to using BZT in lab experiments. BZT is a relatively new compound and its mechanism of action is not yet fully understood, making it difficult to predict its effects in lab experiments. Additionally, BZT is a relatively unstable compound, making it difficult to store and handle.
Orientations Futures
In the future, BZT could be used in a variety of applications, including the synthesis of more complex compounds, the development of new therapeutic agents, the development of new imaging and diagnostic tools, and the development of new catalysts for organic synthesis. Additionally, further research into the mechanism of action of BZT could lead to a better understanding of its effects and potential therapeutic applications. Additionally, further research into the structure-activity relationships of BZT could lead to the development of more stable and effective compounds. Finally, further research into the safety and toxicity of BZT could lead to the development of more safe and effective compounds for use in lab experiments and therapeutic applications.
Méthodes De Synthèse
BZT can be synthesized through a variety of methods, including the use of a Wittig reaction, a Grignard reaction, a Stille reaction, and a Suzuki-Miyaura coupling. The Wittig reaction involves the formation of an ylide from a phosphonium salt, which is then reacted with a carbonyl compound to form an alkene. The Grignard reaction involves the formation of a Grignard reagent from an alkyl halide and magnesium, which is then reacted with a carbonyl compound to form an alcohol. The Stille reaction involves the formation of a palladium complex from a stannane, which is then reacted with a carbon-carbon bond forming reagent to form a new carbon-carbon bond. The Suzuki-Miyaura coupling involves the formation of a palladium complex from a boronic acid, which is then reacted with an organic halide to form a carbon-carbon bond.
Propriétés
IUPAC Name |
(1R,5S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)12-10-7-17(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+,12? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYFFPVCTZBENW-FOSCPWQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(F)(F)F)CN1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(F)(F)F)CN1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)






![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)
![Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B6598898.png)